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Introduction

Zinc finger MYND-type containing 19 (ZMYND19) and Zinc finger MYND-type containing 8
(ZMYNDB8) are both members of the MYND domain-containing protein family, characterized by
a conserved cysteine-histidine rich zinc finger motif. While sharing this structural feature,
emerging research indicates that they participate in distinct cellular processes. ZMYNDS8 is a
well-documented chromatin reader involved in transcriptional regulation and the DNA damage
response, with a complex and sometimes contradictory role in cancer.[1][2] In contrast,
ZMYND19, also known as MIZIP, has been identified as an interactor of membrane receptors
and the cytoskeleton, and more recently as a negative regulator of the mTORCL1 signaling
pathway.[1][2] This guide provides a comprehensive side-by-side comparison of their known
functions, supported by available experimental data and methodologies, to aid researchers in
discerning their unique roles in cellular biology and disease.

Data Presentation: A Comparative Overview
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Feature

ZMYND19 (MIZIP)

ZMYNDS8 (RACK7,
PRKCBP1)

Primary Function

Negative regulator of mTORC1
signaling; interacts with
melanin-concentrating
hormone receptor 1 (MCHR1)
and tubulin.[2][3][4]

Transcriptional co-repressor
and co-activator; chromatin
reader involved in DNA

damage response.[1][2][5]

Key Domains

MYND-type zinc finger.[4][6]

PHD, Bromodomain, PWWP,
MYND-type zinc finger.[7][8]

Cellular Localization

Cytoplasm, relocates to
plasma membrane upon
MCHRL1 interaction; lysosomal

membrane.[1][2]

Primarily nucleus.[9]

Key Protein Interactions

MKLN1, Raptor, RagA/C,
MCHR1, alpha- and beta-
tubulin.[2][3][10]

NuRD complex (CHD4,
HDAC1/2, GATAD2A), P-TEFb
complex (CDK9, Cyclin T1),
KDM5 family, EZH2, BRD4.[5]
[71[]

Signaling Pathways

MTORCL1 signaling.[2]

DNA damage response
(homologous recombination),
transcriptional regulation, HIF-
1 signaling.[5][7]

Role in Cancer

Implicated in hepatocellular

carcinoma progression.[6][11]

Dual role as a tumor
suppressor and pro-oncogenic
factor in various cancers
including breast, prostate, and

colorectal cancer.[1][12]

Functional Comparison
Role in Cellular Signaling

ZMYND19 has been shown to be a negative regulator of the mTORC1 pathway, a central

signaling node that controls cell growth, proliferation, and metabolism.[2][13] In association with
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Muskelin 1 (MKLN1), ZMYND19 localizes to the lysosomal membrane where it inhibits
MTORCL1 activity.[2][14] This function is mediated through the interaction of the
ZMYND19/MKLN1 complex with Raptor, a key component of mMTORC1, and the RagA/C
GTPases.[2] This interaction appears to block a late stage of mMTORC1 activation.[2]
Additionally, ZMYNDZ19 interacts with the C-terminus of the melanin-concentrating hormone
receptor 1 (MCHR1), suggesting a role in G-protein coupled receptor (GPCR) signaling.[3][10]
Its interaction with tubulin via its MYND domain further suggests a potential role in linking
receptor signaling to cytoskeletal dynamics.[1][4]

ZMYNDB, on the other hand, is intricately involved in chromatin-based signaling, particularly in
the DNA damage response (DDR) and transcriptional regulation. As a chromatin reader,
ZMYNDB8 recognizes specific post-translational modifications on histone tails, including
H3K4mel and H3K14ac, through its PHD and bromodomains.[7][8] This allows it to be
recruited to sites of DNA damage and to specific gene promoters. In the context of the DDR,
ZMYNDS recruits the Nucleosome Remodeling and Deacetylase (NURD) complex to damaged
chromatin to facilitate transcriptional repression and promote DNA repair via homologous
recombination.[8]

Transcriptional Regulation

ZMYND19's direct role in transcriptional regulation is not well established. Its known functions
are primarily linked to cytoplasmic and membrane-associated signaling events.

In contrast, ZMYNDS8 is a versatile transcriptional regulator with both co-repressor and co-
activator functions.[5] As a co-repressor, ZMYNDS interacts with the NURD complex and
histone demethylases like KDM5A to suppress gene expression.[9] Conversely, it can act as a
transcriptional co-activator by associating with the positive transcription elongation factor b (P-
TEFb) complex, which promotes transcriptional elongation.[5] This dual functionality allows
ZMYNDB to fine-tune gene expression in response to various cellular signals.

Role in Disease

ZMYND19 has been implicated in hepatocellular carcinoma, where its overexpression is
associated with tumor progression.[6][11] Its involvement in mMTORC1 regulation and MCHR1
signaling, both of which are linked to cancer and metabolic disorders, suggests that ZMYND19
may be a potential therapeutic target in these contexts.[6]
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ZMYNDS8 has a more complex and context-dependent role in cancer. It has been reported to
act as a tumor suppressor in some cancers by inhibiting cell proliferation and invasion.[12]
However, in other contexts, it can promote tumorigenesis and is associated with poor
prognosis.[1] This dual role is likely dependent on the specific cellular context and the
interacting protein partners of ZMYNDS.

Experimental Protocols

Co-Immunoprecipitation to Identify ZMYND19 Interacting
Proteins

This protocol is based on methodologies used to identify the interaction between ZMYND19,
MKLN1, and components of the mTORC1 complex.[2]

o Cell Culture and Lysis: Human cell lines (e.g., HEK293T) are transiently transfected with
expression vectors for tagged proteins (e.g., FLAG-ZMYND19, Myc-Raptor). After 24-48
hours, cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., 1%
Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors to preserve protein
complexes.

» Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The
supernatant is then incubated with an antibody specific to the tagged protein of interest (e.g.,
anti-FLAG antibody) overnight at 4°C with gentle rotation.

o Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and
incubated for 1-2 hours to capture the antibody-protein complexes.

e Washing: The beads are washed multiple times with lysis buffer to remove non-specific
binding proteins.

o Elution and Analysis: The protein complexes are eluted from the beads by boiling in SDS-
PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a
PVDF membrane, and subjected to Western blotting using antibodies against the suspected
interacting partners (e.g., anti-Myc antibody).

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.mdpi.com/1420-3049/26/4/1083
https://maayanlab.cloud/Harmonizome/gene/ZMYND19
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Chromatin Immunoprecipitation (ChiP) for ZMYNDS
Target Gene Identification

This protocol is based on methods used to identify ZMYND8's genomic binding sites.[9]

Cell Cross-linking: Cells (e.g., prostate cancer cell line DU145) are treated with
formaldehyde to cross-link proteins to DNA.

Chromatin Preparation: The cross-linked cells are lysed, and the nuclei are isolated. The
chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or
enzymatic digestion.

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for
ZMYNDS8 overnight at 4°C.

Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin
complexes.

Washing: The beads are washed extensively to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-
links are reversed by heating in the presence of a high salt concentration.

DNA Purification: The DNA is purified to remove proteins and other contaminants.

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the
enrichment of specific target gene promoters or by high-throughput sequencing (ChlP-Seq)
to identify genome-wide binding sites of ZMYNDS.

Cell Invasion Assay

This protocol, often referred to as a Boyden chamber assay, is used to assess the invasive

potential of cancer cells, a process in which both ZMYND19 and ZMYNDS8 have been

implicated in different contexts.[12][15]

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 um pores) are
coated with a basement membrane matrix, such as Matrigel, to mimic the extracellular
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matrix.

Cell Seeding: Cancer cells are serum-starved and then seeded into the upper chamber of
the Transwell insert in a serum-free medium.

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,
such as fetal bovine serum, to stimulate cell invasion.

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48
hours).

Removal of Non-invasive Cells: The non-invasive cells on the upper surface of the
membrane are removed with a cotton swab.

Staining and Quantification: The invasive cells on the lower surface of the membrane are
fixed and stained (e.g., with crystal violet). The number of invaded cells is then quantified by
microscopy.

Mandatory Visualization
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Caption: ZMYND19 and MKLN1 negatively regulate mTORCL1 at the lysosome.
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Caption: ZMYND8's role in the DNA damage response pathway.

Conclusion
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ZMYND19 and ZMYND8, despite sharing the MYND domain, exhibit distinct functional profiles.
ZMYNDS is a key player in the nuclear processes of transcriptional regulation and DNA
damage repair, acting as a versatile chromatin reader and adaptor protein. Its role in cancer is
multifaceted and warrants further investigation to delineate its context-dependent functions.
ZMYND19, in contrast, appears to operate primarily in the cytoplasm and at cellular
membranes, regulating crucial signaling pathways like mMTORC1 and potentially linking GPCR
signaling to the cytoskeleton. The current understanding of ZMYND19's functions is less
comprehensive than that of ZMYNDS8, highlighting a need for further research to fully elucidate
its roles in health and disease. This comparative guide provides a framework for researchers to
navigate the distinct functionalities of these two intriguing proteins and to design future studies
aimed at unraveling their specific contributions to cellular homeostasis and pathology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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